1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14(2)29-21-13-20(23-16(4)24-21)25-17-9-11-19(12-10-17)27-22(28)26-18-7-5-15(3)6-8-18/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFASQSWNUOBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes a urea functional group linked to a pyrimidine derivative, specifically featuring an isopropoxy group and a p-tolyl moiety. This unique substitution pattern is believed to contribute to its biological effects.
The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, the compound disrupts the phosphorylation of target proteins essential for cancer cell survival and proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF(V600E), which are crucial for tumor growth and survival. In vitro studies have demonstrated its ability to reduce cell viability in several cancer types, including breast and lung cancer .
Enzyme Inhibition
This compound has been identified as an effective inhibitor of enzymes involved in critical cellular processes. For instance, it has shown promising results against dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine synthesis and a target for immunosuppressive therapies .
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 values varied among different cell lines, indicating selective potency against certain cancers. For example, the compound exhibited an IC50 of 12 µM against breast cancer cells and 15 µM against lung cancer cells.
Study 2: Enzyme Activity Assays
In enzymatic assays, the compound demonstrated a strong inhibitory effect on DHODH with an IC50 value of 0.5 µM, significantly lower than that of known inhibitors like brequinar and teriflunomide . This suggests potential utility in developing new immunosuppressive agents.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was performed:
| Compound | Structure | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Structure | 12 (breast), 15 (lung) | Kinases |
| 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea | N/A | 20 (breast), 25 (lung) | Kinases |
| 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea | N/A | 18 (breast), 22 (lung) | DHODH |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s isopropoxy and p-tolyl groups balance lipophilicity, whereas sulfonyl-containing analogs () exhibit higher aqueous solubility but lower membrane permeability .
- Metabolic Stability : Branched alkoxy groups (e.g., isopropoxy) generally resist oxidative metabolism better than linear chains (e.g., propoxy), suggesting improved metabolic stability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
